Sodium 3-bromo-4-chlorobenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-bromo-4-chlorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₃BrClNaO₂S and a molecular weight of 277.50 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications. This compound is known for its unique reactivity and has found applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-4-chlorobenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-chlorobenzene. The process includes the following steps:
Sulfonation: 3-bromo-4-chlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors with controlled temperature and pressure conditions to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-bromo-4-chlorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The sulfonate group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives are formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonates.
Reduction Products: Reduction typically yields sulfinate or sulfinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-bromo-4-chlorobenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of sodium 3-bromo-4-chlorobenzene-1-sulfinate involves its reactivity with various molecular targets. The sulfonate group can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in organic synthesis to introduce sulfonate groups into target molecules. The bromine and chlorine atoms also contribute to the compound’s reactivity, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-bromo-3-chlorobenzene-1-sulfinate: This compound has a similar structure but with different positional isomers of the bromine and chlorine atoms.
Sodium 3-chloro-4-bromobenzene-1-sulfinate: Another positional isomer with the bromine and chlorine atoms swapped.
Sodium 3-bromo-4-fluorobenzene-1-sulfinate: A similar compound with a fluorine atom instead of chlorine.
Uniqueness: Sodium 3-bromo-4-chlorobenzene-1-sulfinate is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective functionalization and the synthesis of diverse chemical entities .
Eigenschaften
Molekularformel |
C6H3BrClNaO2S |
---|---|
Molekulargewicht |
277.50 g/mol |
IUPAC-Name |
sodium;3-bromo-4-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrClO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
UAOIPFUJHADJQQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)[O-])Br)Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.